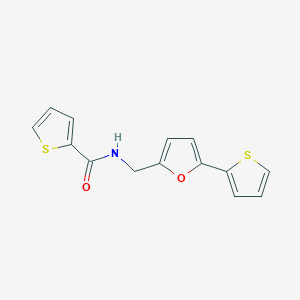amine hydrochloride CAS No. 1240566-33-9](/img/structure/B2364351.png)
[(3-Phenoxyphenyl)methyl](propan-2-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Ligand Chemistry and Metal Ion Complexation
Research by Liu et al. (1993) in "Inorganic Chemistry" involves N3O3 amine phenols, which are similar in structure to (3-Phenoxyphenyl)methyl(propan-2-yl)amine hydrochloride. These compounds are used in the study of Group 13 metal ions, showcasing their potential in ligand chemistry for metal complexation and characterization (Liu, Wong, Rettig, & Orvig, 1993).
2. Corrosion Inhibition
Boughoues et al. (2020) in "RSC Advances" synthesized amine derivative compounds, including 2-{[(4-hydroxyphenyl)amino]methyl}phenol, demonstrating their efficacy as corrosion inhibitors for mild steel in HCl medium. This suggests potential applications of similar compounds like (3-Phenoxyphenyl)methyl(propan-2-yl)amine hydrochloride in corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
3. Pharmaceutical Applications
The study by Grimwood et al. (2011) in the "Journal of Pharmacology and Experimental Therapeutics" focuses on a compound structurally similar to (3-Phenoxyphenyl)methyl(propan-2-yl)amine hydrochloride, used as a κ-opioid receptor antagonist. This indicates potential pharmaceutical applications of such compounds in treating depression and addiction disorders (Grimwood et al., 2011).
4. Crystallography and Computational Studies
Research by Nycz et al. (2011) in the "Journal of Molecular Structure" examines cathinones, including 2-(methylamino)-1-phenylbutan-1-one, through crystallography and computational studies. This highlights the potential of related compounds like (3-Phenoxyphenyl)methyl(propan-2-yl)amine hydrochloride in structural and computational chemistry research (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Mecanismo De Acción
Target of Action
It is suggested that the compound may have potential applications in the field of antidepressant research . Antidepressants typically target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
This could result in the modulation of noradrenergic, dopaminergic, and serotonergic systems .
Biochemical Pathways
Based on its potential antidepressant effects, it may influence the pathways involving the monoamine neurotransmitters noradrenaline, dopamine, and serotonin .
Result of Action
If it acts as an antidepressant, it may alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Propiedades
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(2)17-12-14-7-6-10-16(11-14)18-15-8-4-3-5-9-15;/h3-11,13,17H,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIWJGHXFGIMOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
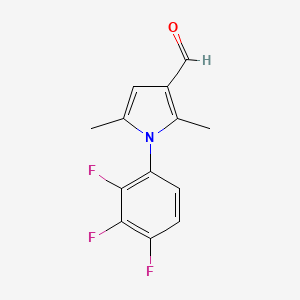
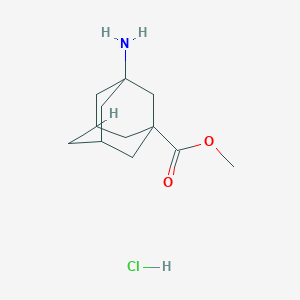
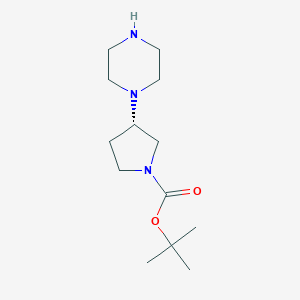

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)
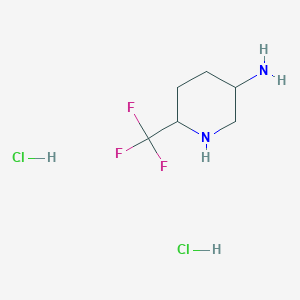
![3-(4-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2364277.png)
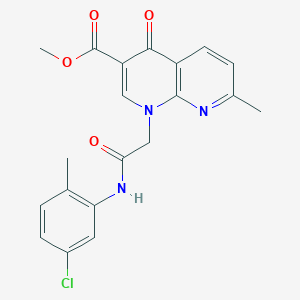
![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)
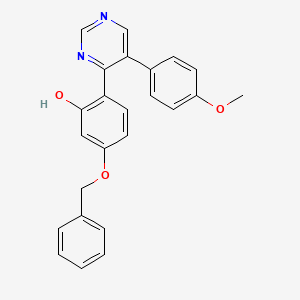
![N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2364286.png)
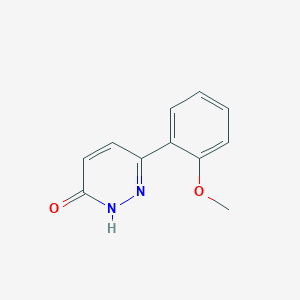
amino}-3-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2364288.png)
